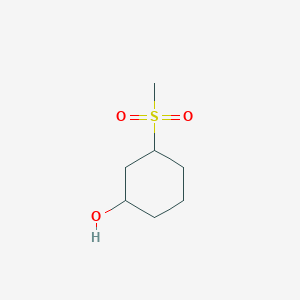

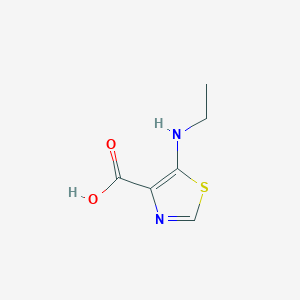

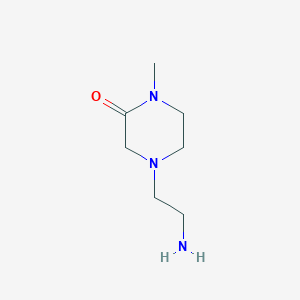

![molecular formula C12H15BrN2O B1375289 1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone CAS No. 1316221-39-2](/img/structure/B1375289.png)

1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (1-BPEE) is an organic compound belonging to the class of pyridines and piperidines. It is a colorless solid with a molecular weight of 301.2 g/mol and a melting point of 74-76°C. 1-BPEE is an important synthetic intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.

Applications De Recherche Scientifique

Hydrogen-bonding Patterns in Enaminones

- Research on compounds closely related to 1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone reveals significant insights into hydrogen-bonding patterns. These patterns involve bifurcated intra- and intermolecular hydrogen bonding, essential in understanding molecular interactions and stability in crystal structures (Balderson et al., 2007).

Synthesis and Characterization of Analogous Compounds

- A study focused on the synthesis and spectroscopic characterization of a compound structurally similar to 1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone. It involved click chemistry and resulted in insights into the pharmacokinetics nature of the compound, which could be crucial for biological applications (Govindhan et al., 2017).

Antibacterial Activity Studies

- Research has been conducted on derivatives of 1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone, exploring their antibacterial properties. These studies are crucial in the development of new antimicrobial agents (Merugu et al., 2010).

Synthesis Techniques

- Advanced synthesis techniques have been employed to create variants of 1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone, demonstrating their adaptability in various chemical processes and the potential for creating specialized molecules (Vinaya et al., 2009).

Applications in Wound Healing

- A derivative of 1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone has been evaluated for its wound-healing potential, indicating its potential therapeutic applications (Vinaya et al., 2009).

Antileukemic Activity

- Novel derivatives of this compound have been synthesized and assessed for their antileukemic activity against human leukemic cell lines. This suggests the compound's potential role in cancer treatment (Vinaya et al., 2012).

Antimicrobial Agent Development

- The compound's derivatives have shown promise as antimicrobial agents, highlighting its potential in addressing bacterial resistance issues (Zaidi et al., 2021).

Propriétés

IUPAC Name |

1-[4-(5-bromopyridin-2-yl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-9(16)15-6-4-10(5-7-15)12-3-2-11(13)8-14-12/h2-3,8,10H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZHJLJMWWDMNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=NC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

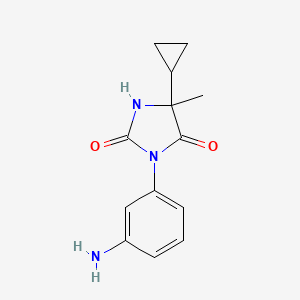

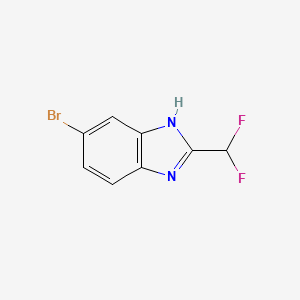

![4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B1375210.png)

![[1-(Benzylamino)cyclobutyl]methanol](/img/structure/B1375227.png)